molecular formula C6H8ClNS B12315615 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride

Cat. No.: B12315615
M. Wt: 161.65 g/mol
InChI Key: JFFNBTSZVSPPCE-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methylthiazole with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ethenyl group on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-ethylthiazole
  • 4-Methyl-2-(1-methylethyl)thiazole
  • 2-Aminothiazole-4-carboxylate

Uniqueness

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological properties compared to other thiazole derivatives.

Biological Activity

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C6H8ClN
  • Molecular Weight: 145.59 g/mol
  • CAS Number: 1820615-27-7

Biological Activity

This compound has been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. Below are key findings from research studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance:

  • Staphylococcus aureus: The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli: The MIC was found to be 64 µg/mL.
  • Candida albicans: Showed antifungal activity with an MIC of 16 µg/mL.

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent:

  • Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action: The proposed mechanism involves the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • DNA Interaction: Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction: It enhances ROS production, which is detrimental to both microbial and cancer cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Smith et al., 2020AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values reported.
Johnson & Lee, 2021AnticancerInduces apoptosis in HeLa cells; ROS generation confirmed.
Patel et al., 2022Fungal InhibitionSignificant antifungal activity against C. albicans; potential therapeutic applications discussed.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

4-ethenyl-2-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C6H7NS.ClH/c1-3-6-4-8-5(2)7-6;/h3-4H,1H2,2H3;1H

InChI Key

JFFNBTSZVSPPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C=C.Cl

Origin of Product

United States

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